molecular formula C14H25N7O4 B12064091 1,1'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione CAS No. 98690-27-8

1,1'-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione

Cat. No.: B12064091
CAS No.: 98690-27-8
M. Wt: 355.39 g/mol
InChI Key: ROKGZEFEAXCPAT-UHFFFAOYSA-N
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Description

1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes multiple imidazolidine rings and ethane linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of ethylenediamine with imidazolidine-2,4-dione derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidine rings, where nucleophiles like halides or amines replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions often require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine diones with additional oxygen functionalities, while reduction could produce more saturated imidazolidine derivatives.

Scientific Research Applications

1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzymatic activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione stands out due to its unique combination of imidazolidine rings and ethane linkages. Similar compounds include:

    Ethylenediamine derivatives: These compounds share the ethane linkage but lack the imidazolidine rings.

    Imidazolidine diones: These compounds have the imidazolidine rings but differ in their linkage structures.

The uniqueness of 1,1’-(Iminobis(ethane-2,1-diyliminoethane-2,1-diyl))bisimidazolidine-2,4-dione lies in its ability to combine these structural features, offering distinct chemical and physical properties that can be leveraged in various applications.

Properties

CAS No.

98690-27-8

Molecular Formula

C14H25N7O4

Molecular Weight

355.39 g/mol

IUPAC Name

1-[2-[2-[2-[2-(2,4-dioxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C14H25N7O4/c22-11-9-20(13(24)18-11)7-5-16-3-1-15-2-4-17-6-8-21-10-12(23)19-14(21)25/h15-17H,1-10H2,(H,18,22,24)(H,19,23,25)

InChI Key

ROKGZEFEAXCPAT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCNCCNCCNCCN2CC(=O)NC2=O

Origin of Product

United States

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